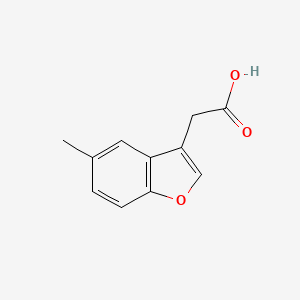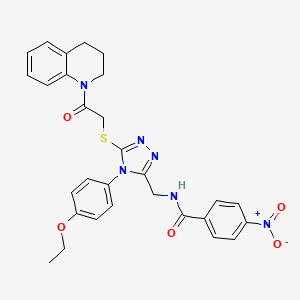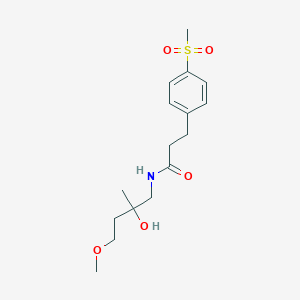![molecular formula C17H11Cl2NO3 B2420514 [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate CAS No. 343374-48-1](/img/structure/B2420514.png)
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}amine hydrochloride”, has been reported . Its molecular weight is 245.11, and its InChI Code is 1S/C10H9ClN2O.ClH/c11-9-4-2-1-3-8 (9)10-5-7 (6-12)13-14-10;/h1-5H,6,12H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}amine hydrochloride”, have been reported . It is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial, Anti-inflammatory, and Analgesic Activity : A novel series of compounds, including isoxazolyl pyrimido[4,5-b]quinolin-4-ones, were synthesized from isoxazolyl cyanoacetamide synthon. These compounds exhibited significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Structural Studies for Immunological Activity : Structural studies of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a new class of isoxazole derivatives exhibiting promising immunological activity, were conducted. This included crystallographic measurements and theoretical analyses using Kohn–Sham density functional theory (Jezierska et al., 2003).
Antitubercular and Antimicrobial Activities : Isoxazole derivatives such as 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles were prepared and screened for antitubercular and antimicrobial activities, showing promising results (Popat et al., 2004).
Synthesis and Molecular Structure
Synthesis and Crystal Structure Analysis : The synthesis and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate were explored. This included characterization using NMR and mass spectral analysis, and structural confirmation through X-ray diffraction studies (Achutha et al., 2017).
Docking Studies and Crystal Structure : Tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, were studied for their crystal structures. Molecular docking studies were carried out to understand the orientation and interaction of each molecule inside the active site of the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Pharmaceutical and Chemical Research
Synthesis of Novel Compounds : The synthesis of novel tolylthiopyrazol bearing methyl group, including 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, was achieved. This involved transition metal-free N-chlorosuccinimide mediated direct sulfenylation of 1-aryl pyrazolones (Kamani et al., 2019).
Preparation of Methyl Phosphates of Nucleic Acids : The reagent 2-chlorophenyl bis(1-benzotriazolyl) phosphate was used for the preparation of 5′-O-(methyl phosphate) esters of various nucleic acid dimers, demonstrating a convenient synthesis method (Wreesmann et al., 1985).
Insecticidal Activity of Carbamoylated and Acylated Pyrazolines : A study on the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, including methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, was conducted. This involved separating diastereomers and measuring their insecticidal activity against American cockroaches and house flies (Hasan et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-12-5-3-4-11(8-12)17(21)22-10-13-9-16(23-20-13)14-6-1-2-7-15(14)19/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSALNIFWGCFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
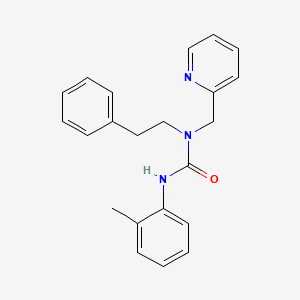
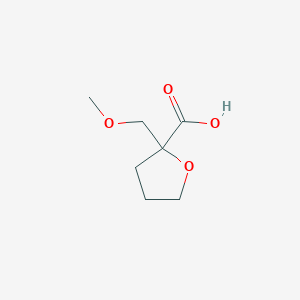
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)

![(E)-2-(4-methylbenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B2420443.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2420444.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)
